4-(tert-Butyl)-3-nitroaniline hydrochloride
Overview
Description
4-(tert-Butyl)-3-nitroaniline hydrochloride is an organic compound that features a nitro group and a tert-butyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-nitroaniline hydrochloride typically involves nitration of 4-(tert-Butyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the amino group. The resulting 4-(tert-Butyl)-3-nitroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or alkylation, to introduce different substituents on the aromatic ring.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(tert-Butyl)-3-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives of the aromatic ring, though less common.
Scientific Research Applications
4-(tert-Butyl)-3-nitroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
4-(tert-Butyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroaniline: Lacks the tert-butyl group, which affects its steric and electronic properties.
4-Nitroaniline: Lacks the tert-butyl group and has different reactivity and solubility properties.
Uniqueness: 4-(tert-Butyl)-3-nitroaniline hydrochloride is unique due to the presence of both the nitro and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-3-nitroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14;/h4-6H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKNDFQMIDRATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856766 | |
Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-20-9 | |
Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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